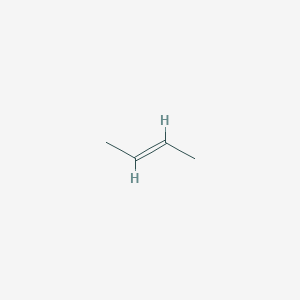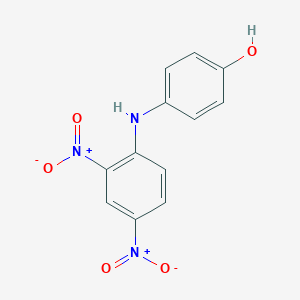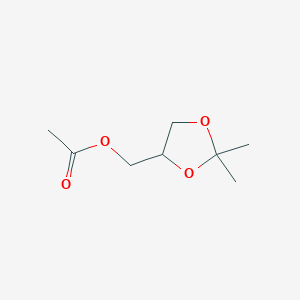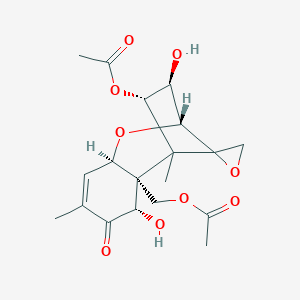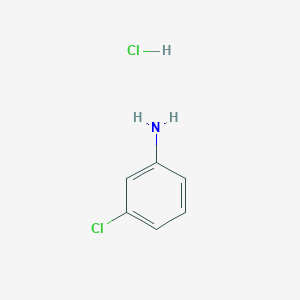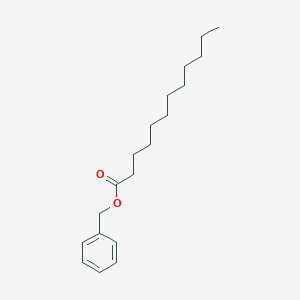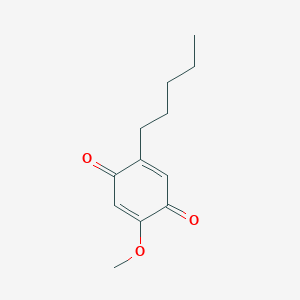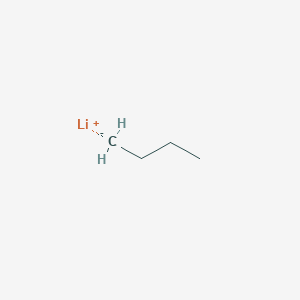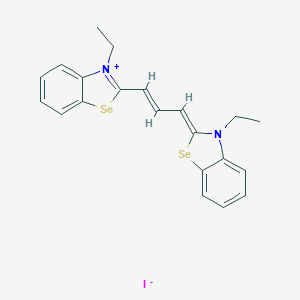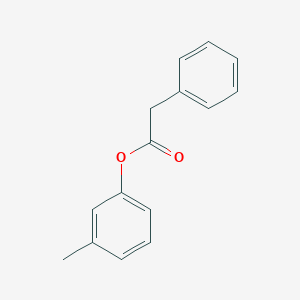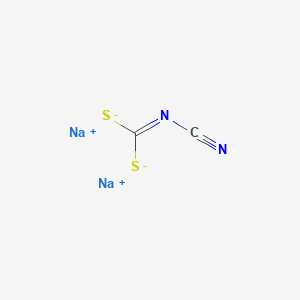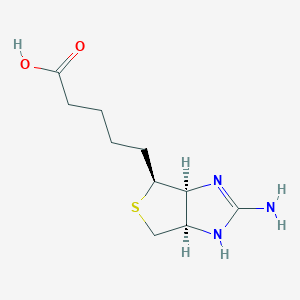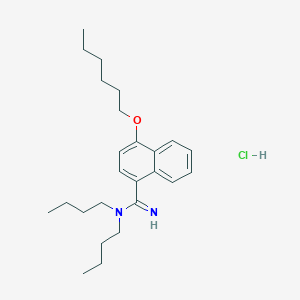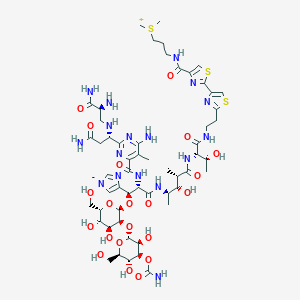
Bleomycin a2
描述
Bleomycin A2 is a glycopeptide antibiotic derived from the bacterium Streptomyces verticillusThis compound is particularly noted for its ability to induce DNA strand breaks, making it a valuable tool in cancer treatment .
准备方法
合成路线和反应条件: 博来霉素A2通常从链霉菌发酵液中分离得到。该过程涉及多个步骤,包括提取、纯化和结晶。 该化合物通常以含铜盐酸盐粉末的形式获得 .
工业生产方法: 博来霉素A2的工业生产涉及链霉菌的大规模发酵。发酵条件经过优化以最大程度地提高产量,包括使用特定的营养物质和控制的环境条件。 然后使用色谱法和结晶等技术提取和纯化产物 .
化学反应分析
反应类型: 博来霉素A2经历多种类型的化学反应,包括氧化、还原和取代。这些反应对其生物活性至关重要。
常见试剂和条件:
氧化: 博来霉素A2在金属离子(如铁)存在下可以被氧化,产生活性氧物种,从而促进其DNA切割活性.
还原: 博来霉素A2的还原通常涉及使用还原剂,如硼氢化钠。
取代: 取代反应可以发生在分子中的各种官能团上,通常由特定的催化剂或酶促进。
形成的主要产物: 这些反应的主要产物通常是保留博来霉素A2核心结构但官能团发生改变的中间体。 这些中间体可能表现出不同的生物活性,并因其潜在的治疗应用而被研究 .
科学研究应用
博来霉素A2在科学研究中具有广泛的应用:
化学: 它被用作研究DNA切割和修复机制的模型化合物。
生物学: 研究人员使用博来霉素A2来研究细胞对DNA损伤的反应以及参与DNA修复的途径。
医学: 临床上,博来霉素A2与其他药物联合使用来治疗各种癌症,包括霍奇金淋巴瘤、非霍奇金淋巴瘤和睾丸癌.
工业: 该化合物还用于开发新的抗生素和抗肿瘤剂.
作用机制
博来霉素A2主要通过诱导DNA链断裂发挥作用。该化合物与DNA结合并螯合金属离子,形成一个假酶,该酶与氧反应产生超氧化物和氢氧自由基。 这些自由基导致DNA中单链和双链断裂,最终导致细胞死亡 . 主要分子靶标是DNA链,所涉及的途径包括DNA损伤应答和修复机制 .
类似化合物:
博来霉素B2: 博来霉素家族的另一个成员,其化学结构略有不同,但具有相似的生物活性。
丝裂霉素C: 一种抗肿瘤抗生素,也诱导DNA交联和链断裂,但通过不同的机制。
阿霉素: 一种化疗药物,它插入DNA并抑制拓扑异构酶II,导致DNA链断裂。
博来霉素A2的独特性: 博来霉素A2通过产生活性氧物种来诱导单链和双链DNA断裂的能力是独一无二的。 这种双重作用使其在癌症治疗中特别有效,因为它可以克服癌细胞对其他药物产生的某些耐药机制 .
相似化合物的比较
Bleomycin B2: Another member of the bleomycin family, differing slightly in its chemical structure but sharing similar biological activities.
Mitomycin C: An antineoplastic antibiotic that also induces DNA cross-linking and strand breaks but through a different mechanism.
Doxorubicin: A chemotherapy drug that intercalates into DNA and inhibits topoisomerase II, leading to DNA strand breaks.
Uniqueness of Bleomycin A2: this compound is unique in its ability to induce both single and double-strand DNA breaks through the generation of reactive oxygen species. This dual action makes it particularly effective in cancer treatment, as it can overcome some of the resistance mechanisms that cancer cells develop against other drugs .
属性
IUPAC Name |
3-[[2-[2-[2-[[(2S,3R)-2-[[(2S,3S,4R)-4-[[(2S,3R)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[(2R,3S,4S,5S,6S)-3-[(2R,3S,4S,5R,6R)-4-carbamoyloxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxy-2-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]ethyl]-1,3-thiazol-4-yl]-1,3-thiazole-4-carbonyl]amino]propyl-dimethylsulfanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H83N17O21S3/c1-20-33(69-46(72-44(20)58)25(12-31(57)76)64-13-24(56)45(59)82)50(86)71-35(41(26-14-61-19-65-26)91-54-43(39(80)37(78)29(15-73)90-54)92-53-40(81)42(93-55(60)88)38(79)30(16-74)89-53)51(87)66-22(3)36(77)21(2)47(83)70-34(23(4)75)49(85)63-10-8-32-67-28(18-94-32)52-68-27(17-95-52)48(84)62-9-7-11-96(5)6/h14,17-19,21-25,29-30,34-43,53-54,64,73-75,77-81H,7-13,15-16,56H2,1-6H3,(H13-,57,58,59,60,61,62,63,65,66,69,70,71,72,76,82,83,84,85,86,87,88)/p+1/t21-,22+,23+,24-,25-,29-,30+,34-,35-,36-,37+,38+,39-,40-,41-,42-,43-,53+,54-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVAGSVQBOHSSS-UAPAGMARSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N)C(CC(=O)N)NCC(C(=O)N)N)C(=O)NC(C(C2=CN=CN2)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)O)OC(=O)N)O)C(=O)NC(C)C(C(C)C(=O)NC(C(C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N=C(N=C1N)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)C(=O)N[C@@H]([C@H](C2=CN=CN2)O[C@H]3[C@H]([C@H]([C@@H]([C@@H](O3)CO)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)OC(=O)N)O)C(=O)N[C@H](C)[C@H]([C@H](C)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCCC5=NC(=CS5)C6=NC(=CS6)C(=O)NCCC[S+](C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H84N17O21S3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20872327 | |
| Record name | Bleomycin A2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1415.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Bleomycin appears as colorless or yellowish powder. Possible bluish color depending on copper content. (NTP, 1992) | |
| Record name | BLEOMYCIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19884 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
Soluble (NTP, 1992), Colorless or yellowish powder which becomes bluish depending on copper content. Very sol in water, methanol; practically insol in acetone, ethyl acetate, butyl acetate, ether; slightly sol in ethanol. /Bleomycins/, HIGHLY SOL IN WATER & METHANOL; SPARINGLY SOL IN ALC; INSOL IN ACETONE & ETHYL ACETATE; CREAM-COLORED POWDER OR SOFT, FLUFFY LUMPS. /SULFATE SALT/, Freely soluble in water., Sol in water and methanol but insol in acetone and ether. | |
| Record name | BLEOMYCIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19884 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | BLEOMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3208 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Cytotoxic action of bleomycins results from their ability to cause fragmentation of DNA. Studies in vitro indicate that bleomycin causes accumulation of cells in the G2 phase of the cell cycle, and many of these cells display chromosomal aberrations, incl chromatid breaks, gaps, and fragments, as well as translocations. Bleomycin appears to cause scission of DNA by interacting with oxygen and iron(2+). In the presence of oxygen and a reducing agent, such as dithiothreitol, the metallobleomycin complex becomes activated and functions mechanistically as a ferrous oxidase, transferring electrons from iron(2) to molecular oxygen to produce activated species of oxygen. It has also been shown that metallobleomycin complexes can be activated by reaction with the flavin enzyme, NADPH-cytochrome p450 reductase. Bleomycin binds to DNA through its amino terminal peptide, and the activated complex generates free radicals that are responsible for scission of the DNA chain., Bleomycin is an antineoplastic antibiotic. The drug is active against gram-positive and gram-negative bacteria and fungi, but its cytotoxicity precludes its use as an anti-infective agent. The precise mechanism(s) of action of bleomycin is not fully known. Several studies in Escherichia coli and HeLa cells suggest that the drug inhibits the incorporation of thymidine into DNA. In these in vitro studies, DNA synthesis was inhibited to a greater extent than was RNA or protein synthesis. Bleomycin also appears to labilize the DNA structure, resulting in scission of both single- and double-stranded DNA. The drug has no immunosuppressive activity in mice., Bleomycin is classed as an antibiotic but is not used as an antimicrobial agent. Although bleomycin is effective against both cycling and non-cycling cells, it seems to be most effective in the G2 phase of cell division. Its exact mechanism of antineoplastic action is unknown but may involve binding to DNA, inducing lability of the DNA structure, and reduced synthesis of DNA, and to a lesser extent RNA and ptoteins., When administered into the pleural cavity in the treatment of malignant pleural effusion, /bleomycin/ acts as a sclerosing agent. | |
| Record name | BLEOMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3208 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to yellow powder | |
CAS No. |
11056-06-7, 11116-31-7, 67763-87-5 | |
| Record name | BLEOMYCIN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/19884 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Bleomycin A2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=11116-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bleomycin A2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20872327 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bleomycinamide, N1-[3-(dimethylsulfonio)propyl]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.220 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Bleomycin hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BLEOMYCIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3208 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Bleomycin interact with its target and what are the downstream effects?
A1: Bleomycin exerts its cytotoxic effect primarily by binding to DNA in the presence of ferrous ions and oxygen. [, ] This interaction leads to the formation of single and double-strand DNA breaks, ultimately inhibiting DNA synthesis and triggering cell death. [, , ] Bleomycin exhibits a preference for cleaving DNA at specific sequences, particularly those containing guanine and cytosine nucleotides. [] Studies have shown that Bleomycin induces apoptosis in cancer cells through both caspase-dependent and caspase-independent pathways. []
Q2: What is the molecular formula and weight of Bleomycin? Is there any spectroscopic data available?
A2: Bleomycin is not a single compound but a mixture of different Bleomycin congeners. Bleomycin A2 (C55H84N17O21S3) and Bleomycin B2 (C56H88N20O22S2) are two major components. While exact molecular weights vary slightly depending on the specific congener, they generally fall within the range of 1400-1500 g/mol. Various spectroscopic techniques, including electron spin resonance (ESR) and high-performance liquid chromatography (HPLC), have been employed to study Bleomycin-DNA interactions and quantify Bleomycin concentrations in biological samples. [, , ]
Q3: How do structural modifications of Bleomycin affect its activity?
A3: The structure of Bleomycin is characterized by a metal-binding domain, a DNA-binding domain, and a carbohydrate moiety. [] Research has shown that the carbohydrate moiety of Bleomycin is not essential for its cytotoxic activity but influences its ability to induce reactive oxygen species (ROS). [] Deglycosylated Bleomycin, while still cytotoxic, demonstrates a reduced capacity to generate ROS compared to the parent compound. [] This suggests that structural modifications can alter the mechanism of action and potentially the toxicity profile of Bleomycin.
Q4: What are the pharmacokinetic properties of Bleomycin and how do they relate to its efficacy?
A4: Bleomycin exhibits complex pharmacokinetics and is primarily eliminated renally. [] Studies have shown that Bleomycin is absorbed systemically after intralesional injection for sclerotherapy of vascular malformations, with an elimination half-life ranging from 88 to 111 minutes. [] The therapeutic efficacy of Bleomycin is dose-dependent, and its use is limited by potential toxicities, particularly pulmonary toxicity. []
Q5: Are there any in vitro or in vivo models used to study Bleomycin efficacy?
A5: Bleomycin's efficacy has been extensively studied in vitro and in vivo. In vitro studies utilize cell lines derived from various cancers, including tongue squamous cell carcinoma (SCC25 cells) and laryngeal carcinoma (HEp-2 cells), to assess Bleomycin's antiproliferative and apoptotic effects. [, ] Animal models, particularly rodent models of bleomycin-induced pulmonary fibrosis, are widely used to investigate the pathogenesis of Bleomycin-induced lung injury and evaluate potential therapeutic interventions. [, , , , , , , , , ]
Q6: What are the major concerns regarding Bleomycin toxicity?
A6: A major concern associated with Bleomycin therapy is the risk of pulmonary toxicity, which can manifest as pneumonitis or pulmonary fibrosis. [, , ] This adverse effect is dose-dependent and potentially fatal, requiring careful monitoring and management. [] Factors like pre-existing lung damage, high oxygen concentrations during anesthesia, and renal impairment can increase the risk of Bleomycin-induced pulmonary toxicity. [, ]
Q7: Are there strategies to improve Bleomycin delivery and minimize toxicity?
A7: Researchers are exploring various drug delivery strategies to enhance Bleomycin's therapeutic index. One approach involves encapsulating Bleomycin within nanoparticles, such as thymoquinone-PLGA-PVA nanoparticles, to improve its solubility, bioavailability, and target specificity, potentially reducing off-target effects and toxicity. [] Another area of investigation involves using Bleomycin in conjunction with other agents, like chloroquine, to enhance its cytotoxic effects against cancer cells. []
Q8: How is Bleomycin-induced lung injury diagnosed and monitored?
A8: Early diagnosis of Bleomycin-induced lung injury is crucial for timely intervention and improved outcomes. While pulmonary function tests are commonly used, they may lack sufficient sensitivity for early detection. [] Recent research suggests that fluorodeoxyglucose positron emission tomography (FDG-PET/CT) scanning could be a valuable tool for identifying asymptomatic Bleomycin-induced pneumonitis. [] This imaging technique detects increased glucose uptake in areas of inflammation, potentially facilitating earlier diagnosis and management.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


